
N-(3,4-dimethylphenyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-1-naphthylurea, commonly known as Urea-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Applications De Recherche Scientifique
Urea-DMA has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. Urea-DMA has also been investigated for its potential use as an antifungal agent, with promising results in inhibiting the growth of various fungal strains. In agriculture, Urea-DMA has been studied as a plant growth regulator, with the ability to enhance crop yield and quality. Additionally, Urea-DMA has shown potential in material science, with applications in the development of organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of Urea-DMA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Urea-DMA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In fungal cells, Urea-DMA is believed to inhibit the activity of chitin synthase, an enzyme involved in cell wall synthesis. This results in the disruption of cell wall integrity and ultimately cell death.
Biochemical and Physiological Effects
Urea-DMA has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In fungal cells, Urea-DMA has been shown to disrupt cell wall integrity, leading to the inhibition of cell growth and proliferation. Additionally, Urea-DMA has been shown to enhance plant growth and yield by regulating various physiological processes such as photosynthesis, respiration, and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
Urea-DMA has several advantages for use in lab experiments. It is a relatively simple and efficient compound to synthesize, with high purity and yield. Additionally, Urea-DMA exhibits potent biological activity, making it a valuable tool for studying various biological processes. However, Urea-DMA also has some limitations. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, Urea-DMA exhibits some toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Urea-DMA. In medicine, further studies are needed to investigate its potential as an anticancer and antifungal agent, including in vivo studies. In agriculture, more research is needed to fully understand its mechanism of action as a plant growth regulator and to optimize its use in crop production. Additionally, Urea-DMA has potential applications in material science, and further studies are needed to explore its use in the development of organic semiconductors and optoelectronic devices.
Méthodes De Synthèse
Urea-DMA can be synthesized using a simple and efficient method involving the reaction of 3,4-dimethylaniline with 1-naphthyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain Urea-DMA in high purity and yield.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-10-11-16(12-14(13)2)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJILPXLHTDUJHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethylphenyl)-N'-(1-naphthyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
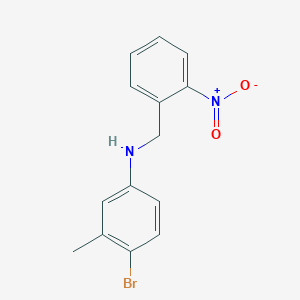
![N-[4-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B5726907.png)

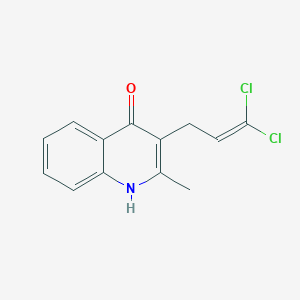
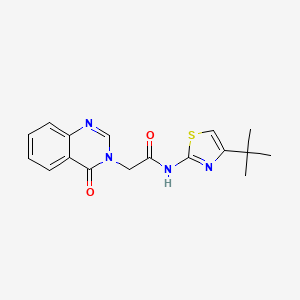
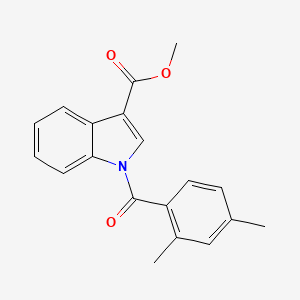
![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5726951.png)
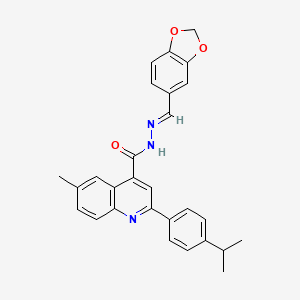
![ethyl 5-ethyl-2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5726966.png)
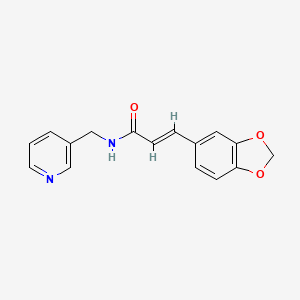
![3-[(4-methoxybenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5726975.png)
